methyl 2-[2-[(Z)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 2-[2-[(Z)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines a thiazole ring, a hydrazone linkage, and a brominated methoxy-substituted cyclohexadienone moiety
Preparation Methods
The synthesis of methyl 2-[2-[(Z)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the hydrazone linkage: This step involves the reaction of the thiazole derivative with hydrazine or its derivatives under acidic or basic conditions.
Bromination and methoxylation: The cyclohexadienone moiety is introduced through a series of reactions, including bromination and methoxylation, followed by condensation with the hydrazone-thiazole intermediate.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
Methyl 2-[2-[(Z)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the cyclohexadienone moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-[2-[(Z)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anticancer or antimicrobial agent.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers can use the compound to study its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of methyl 2-[2-[(Z)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and function.
Comparison with Similar Compounds
Methyl 2-[2-[(Z)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate can be compared with other similar compounds, such as:
Methyl 2-bromo-5-methoxybenzoate: This compound shares the brominated methoxy-substituted aromatic ring but lacks the thiazole and hydrazone moieties.
Thiazole derivatives: Compounds with a thiazole ring, such as thiamine (vitamin B1), have diverse biological activities and applications.
Hydrazone derivatives: Compounds with hydrazone linkages, such as isoniazid (an antitubercular drug), are known for their biological activities.
The uniqueness of this compound lies in its combination of these structural features, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
methyl 2-[(2E)-2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O4S/c1-7-12(13(20)22-3)23-14(17-7)18-16-6-8-4-9(15)11(19)10(5-8)21-2/h4-6,19H,1-3H3,(H,17,18)/b16-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSMDOZUYIOVEG-OMCISZLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NN=CC2=CC(=C(C(=C2)Br)O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)N/N=C/C2=CC(=C(C(=C2)Br)O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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